3,6-Bis(methylsulfanyl)-1,2,4,5-tetrazine
Overview
Description
3,6-Bis(methylsulfanyl)-1,2,4,5-tetrazine is an organic compound with the molecular formula C4H6N4S2 It is characterized by the presence of two methylsulfanyl groups attached to a tetrazine ring
Mechanism of Action
Target of Action
The primary targets of 3,6-Bis(methylsulfanyl)-1,2,4,5-tetrazine are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
As a unique chemical, its effects on various biochemical pathways and the downstream effects remain to be discovered .
Result of Action
As a unique chemical, its specific effects at the molecular and cellular level are subjects of ongoing research .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(methylsulfanyl)-1,2,4,5-tetrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with methylthiolate anions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the complete substitution of chlorine atoms with methylsulfanyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(methylsulfanyl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazine ring can be reduced to form dihydrotetrazine derivatives.
Substitution: The methylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotetrazine derivatives.
Substitution: Various substituted tetrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Bis(methylsulfanyl)-1,2,4,5-tetrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Bis(methylsulfonyl)-1,2,4,5-tetrazine
- 3,6-Bis(methylsulfanyl)-2,4-dinitrotetrazine
- 3,6-Bis(methylsulfanyl)-1,2,4-triazine
Uniqueness
Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3,6-bis(methylsulfanyl)-1,2,4,5-tetrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S2/c1-9-3-5-7-4(10-2)8-6-3/h1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUDTSAXQIBBFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N=N1)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327655 | |
Record name | NSC674352 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1672-34-0 | |
Record name | NSC674352 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1672-34-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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